10-(7-methoxy-1,3-benzodioxol-5-yl)-3,6,7,8-tetrahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one
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Overview
Description
The compound 10-(7-methoxy-1,3-benzodioxol-5-yl)-3,6,7,8-tetrahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one is a complex organic molecule that features a unique fusion of several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(7-methoxy-1,3-benzodioxol-5-yl)-3,6,7,8-tetrahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one involves multiple steps, including the formation of the benzodioxole and quinoline moieties. One common method involves the use of Pd-catalyzed C-N cross-coupling reactions . The reaction conditions typically include:
Catalyst: Palladium chloride (PdCl₂)
Ligand: Xantphos
Base: Cesium carbonate (Cs₂CO₃)
Solvent: 1,4-dioxane
Temperature: 130°C
The benzodioxole group can be introduced using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(7-methoxy-1,3-benzodioxol-5-yl)-3,6,7,8-tetrahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
10-(7-methoxy-1,3-benzodioxol-5-yl)-3,6,7,8-tetrahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 10-(7-methoxy-1,3-benzodioxol-5-yl)-3,6,7,8-tetrahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to target microtubules and tubulin , causing mitotic blockade and cell apoptosis by modulating microtubule assembly .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
3-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-enone: A compound with a similar methoxy and benzodioxole structure.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: Another compound with a benzodioxole group.
Uniqueness
10-(7-methoxy-1,3-benzodioxol-5-yl)-3,6,7,8-tetrahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one: is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings. This complexity contributes to its potential as a versatile building block in synthetic chemistry and its promising biological activities.
Properties
Molecular Formula |
C22H17NO5 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
8-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),2,7,10,15-pentaen-6-one |
InChI |
InChI=1S/C22H17NO5/c1-25-17-7-13(8-18-21(17)28-10-27-18)19-14-5-11-3-2-4-12(11)6-15(14)23-16-9-26-22(24)20(16)19/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
MYFRASXBHWMMTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=C4C(=NC5=C3C=C6CCCC6=C5)COC4=O |
Origin of Product |
United States |
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